molecular formula C12H7Cl3O B6381817 3-Chloro-5-(2,5-dichlorophenyl)phenol CAS No. 1261991-15-4

3-Chloro-5-(2,5-dichlorophenyl)phenol

Cat. No.: B6381817
CAS No.: 1261991-15-4
M. Wt: 273.5 g/mol
InChI Key: MGUZGVRTYMZQSM-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,5-dichlorophenyl)phenol is a chemical compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This specific compound is characterized by the presence of three chlorine atoms attached to a phenol ring, making it a trichlorophenol derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,5-dichlorophenyl)phenol can be achieved through various methods, including the catalytic hydrodechlorination of polychlorophenols. This process involves the use of a palladium catalyst in organic or aqueous media to selectively remove chlorine atoms from polychlorinated phenols, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of palladium catalysts and specific reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. Reaction conditions typically involve basic or neutral pH and moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include dechlorinated phenols or hydroxy derivatives.

Scientific Research Applications

3-Chloro-5-(2,5-dichlorophenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activities, leading to antimicrobial effects. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity, resulting in the inhibition of microbial growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Uniqueness

3-Chloro-5-(2,5-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichlorophenols, this compound exhibits enhanced antimicrobial activity and different reactivity patterns in chemical reactions .

Properties

IUPAC Name

3-chloro-5-(2,5-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-1-2-12(15)11(6-8)7-3-9(14)5-10(16)4-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUZGVRTYMZQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686099
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-15-4
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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